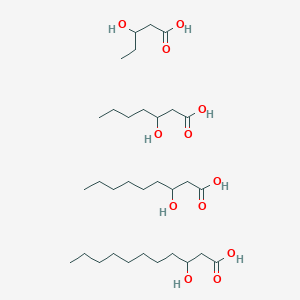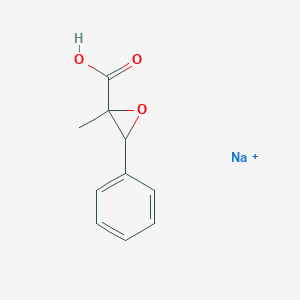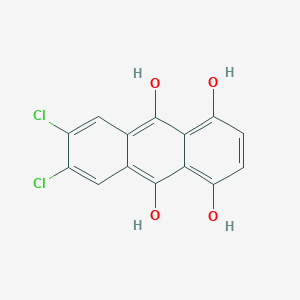![molecular formula C10H10N2O2 B162577 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde CAS No. 126436-25-7](/img/structure/B162577.png)
5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a heterocyclic aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a methoxy group at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 5th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions. The reaction can be carried out using formic acid or trimethyl orthoformate as the aldehyde source . The reaction conditions often include heating the mixture to reflux in a suitable solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Methoxy-2-methyl-3H-benzimidazole-5-carboxylic acid.
Reduction: 6-Methoxy-2-methyl-3H-benzimidazole-5-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-methyl-1H-benzo[d]imidazole-6-carbaldehyde is not fully understood. compounds in the benzimidazole family are known to interact with various biological targets, including enzymes and receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzimidazole: Lacks the methoxy and aldehyde groups, making it less reactive.
5-Methoxy-2-methylbenzimidazole: Lacks the aldehyde group, reducing its potential for further functionalization.
6-Methoxybenzimidazole: Lacks the methyl and aldehyde groups, limiting its biological activity.
Uniqueness
6-Methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which enhance its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of biologically active compounds and industrial chemicals .
Propriétés
Numéro CAS |
126436-25-7 |
|---|---|
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
Clé InChI |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
SMILES canonique |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Synonymes |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)



![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)









